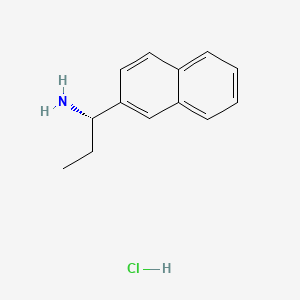

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

-(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, also known as S-Naproxen, is a pharmaceutical compound used in the treatment of pain, inflammation, and fever. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat a variety of conditions. S-Naproxen is a prodrug of naproxen, meaning that it is metabolized in the body to its active form, naproxen. In addition to its anti-inflammatory properties, S-Naproxen has been found to have a variety of other applications, including as an anticonvulsant, antiemetic, and antineoplastic.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Naphthalimides Applications

Naphthalimide compounds, possessing a naphthalene framework, have shown significant promise in medicinal applications due to their interaction with biological molecules. Their applications span anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives have been explored for their potential as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, showcasing a wide range of medicinal and biological applications (Huo-Hui Gong et al., 2016).

Environmental Impact and Biodegradation

Naphthalene and its derivatives' environmental impact has been a subject of research, with studies investigating their sources, emissions, and potential for biodegradation. Research has highlighted the ubiquity of naphthalene in the environment and its classification as a possible human carcinogen. The critical review of its sources and exposures emphasizes the need for further investigation into naphthalene's environmental impact and effective mitigation strategies (C. Jia & S. Batterman, 2010).

Advances in Naphthalene Degradation

The degradation of naphthalene, especially by microbial means, has been an area of active research. Studies on strains like Pseudomonas putida ND6 have delved into the genetic and biochemical pathways enabling naphthalene degradation, shedding light on potential environmental remediation strategies (F. Song et al., 2018).

Genotoxicity and Biological Effects

The genotoxic potential of naphthalene derivatives has also been extensively reviewed, with findings suggesting varied effects across different test systems. While some studies report naphthalene's potential cytotoxicity and clastogenicity in vitro, in vivo studies tend to show a lack of genotoxic effects, indicating the complexity of its biological interactions and the potential for species-specific responses (P. Fowler et al., 2018).

Corrosion Inhibition

Naphthalene derivatives have been explored as corrosion inhibitors, with studies highlighting their effectiveness in protecting metals in various environments. The presence of nitrogen atoms and aromatic rings in these compounds allows for strong chelating complexes with metal atoms, demonstrating their utility in anticorrosive applications (C. Verma et al., 2021).

Eigenschaften

IUPAC Name |

(1S)-1-naphthalen-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQRODCNABQFFX-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1810074-89-5 |

Source

|

| Record name | 2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)